molecular formula C24H19N5O5S B2521428 methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate CAS No. 1184996-25-5

methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate

Cat. No.: B2521428
CAS No.: 1184996-25-5
M. Wt: 489.51
InChI Key: HUBSSAGFAWKGCC-UHFFFAOYSA-N
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Description

Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a thiophene-carboxylate ester moiety. Its structure includes:

  • Triazoloquinoxaline backbone: A bicyclic system combining a triazole ring (1,2,4-triazolo) fused to a quinoxaline scaffold, modified by a 4-methylphenoxy substituent at position 2.
  • Acetamido linker: Connects the triazoloquinoxaline core to the thiophene ring.
  • Thiophene-carboxylate ester: A methyl ester at the thiophene-2-carboxylate position, enhancing lipophilicity.

This compound is hypothesized to exhibit biological activity due to structural similarities to known bioactive triazoloquinoxaline derivatives, which are explored for antimicrobial, anticancer, and enzyme-inhibitory properties . However, its specific applications remain under investigation.

Properties

IUPAC Name

methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBSSAGFAWKGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxaline with thiophene-2-carboxylic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and N-hydroxybenzotriazole . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular processes. For example, it may act as an antagonist to the A2B receptor, which is involved in tumor growth regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Hypothesized Activity
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate Triazolo[4,3-a]quinoxaline 4-(4-Methylphenoxy), acetamido-thiophene-carboxylate ~527.56 Enzyme inhibition, anticancer
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12) Triazolo[4,3-a]pyrazine 8-Amino-3-oxo-2-phenyl, phenoxy-acetamide ~394.37 Antioxidant

Structural and Functional Differences

Compound 12 uses a smaller pyrazine-fused triazole, reducing aromaticity and steric bulk, which may favor antioxidant activity via radical scavenging.

Compound 12’s 8-amino-3-oxo-2-phenyl group introduces hydrogen-bonding capacity and electron-withdrawing effects, critical for antioxidant mechanisms .

Compound 12’s phenoxy-acetamide linker lacks ester groups, possibly limiting metabolic hydrolysis and extending half-life.

Research Findings and Hypothesized Mechanisms

Target Compound

  • Enzyme Inhibition: The triazoloquinoxaline scaffold is structurally analogous to kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors). The 4-methylphenoxy group may mimic ATP-competitive binding motifs.
  • Anticancer Potential: Quinoxaline derivatives are known to intercalate DNA or inhibit topoisomerases. The thiophene-carboxylate ester could enhance tumor targeting via esterase-mediated activation.

Compound 12

  • Antioxidant Activity: Demonstrated radical scavenging in vitro, attributed to the 8-amino group and pyrazine core. The acetamide linker may stabilize reactive intermediates.

Biological Activity

Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a unique structure that combines a thiophene moiety with a triazoloquinoxaline core. The presence of various functional groups enhances its potential biological activity.

Antimicrobial Activity

Triazoloquinoxaline derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often surpass those of standard antibiotics like ampicillin.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0040.008
Escherichia coli0.030.06
Enterobacter cloacae0.0020.004

This table illustrates the potency of certain derivatives in comparison to traditional antibiotics, highlighting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Research has shown that triazoloquinoxaline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study:
A study evaluated the effects of a related triazoloquinoxaline compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with an IC50 value of approximately 5 µM in breast cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds are also noteworthy. Research indicates that triazoloquinoxalines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Compound IC50 (µM) Selectivity
Triazoloquinoxaline Derivative A10COX-II selective
Triazoloquinoxaline Derivative B15Non-selective

The above data suggests that some derivatives may offer selective inhibition of COX-II, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties that contribute to their overall biological efficacy.

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